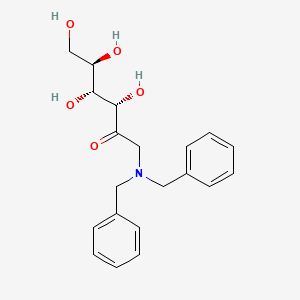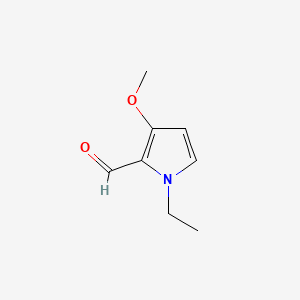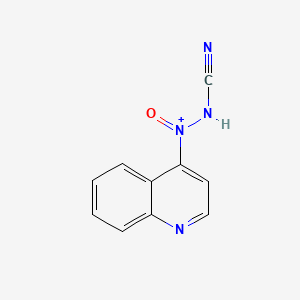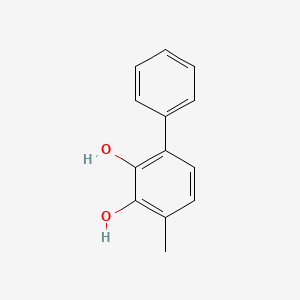
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (HEDS-β-CD) is a modified form of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. HEDS-β-CD has been extensively studied for its potential applications in various fields, including drug delivery, analytical chemistry, and environmental remediation.
Wirkmechanismus
The mechanism of action of HEDS-β-CD involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the HEDS-β-CD molecule can accommodate the hydrophobic regions of the guest molecule, while the hydrophilic outer surface of the HEDS-β-CD molecule can interact with water molecules, making the complex more soluble in water. This interaction can also protect the guest molecule from degradation or chemical reactions.
Biochemical and Physiological Effects
HEDS-β-CD has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have reported potential adverse effects, such as hemolysis and cytotoxicity, at high concentrations. Further research is needed to fully understand the biochemical and physiological effects of HEDS-β-CD.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HEDS-β-CD in lab experiments include its ability to improve the solubility, stability, and bioavailability of guest molecules, as well as its low toxicity and ease of use. However, HEDS-β-CD may not be suitable for all applications due to its limited solubility in some solvents and its potential interference with some analytical methods.
Zukünftige Richtungen
Future research on HEDS-β-CD could focus on developing new methods for synthesizing and modifying the molecule to improve its properties and expand its applications. Additional studies on the biochemical and physiological effects of HEDS-β-CD could also help to establish its safety for various uses. Furthermore, investigations into the use of HEDS-β-CD in environmental remediation and other fields could lead to new and innovative applications for this versatile molecule.
Synthesemethoden
The synthesis of HEDS-β-CD involves the reaction of β-cyclodextrin with tert-butyldimethylsilyl chloride and ethyl iodide in the presence of a catalyst such as potassium carbonate. The resulting product is a white powder that is soluble in water and common organic solvents.
Wissenschaftliche Forschungsanwendungen
HEDS-β-CD has been widely used in scientific research as a host molecule for encapsulating guest molecules. Its unique structure allows it to form inclusion complexes with a wide range of compounds, including drugs, dyes, and pesticides. These complexes can improve the solubility, stability, and bioavailability of the guest molecules, making them more effective in various applications.
Eigenschaften
CAS-Nummer |
183498-07-9 |
|---|---|
Molekularformel |
C112H224O35Si7 |
Molekulargewicht |
2327.584 |
InChI |
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3 |
InChI-Schlüssel |
YWJVRWNASWFZDF-UHFFFAOYSA-N |
SMILES |
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Synonyme |
6A,6B,6C,6D,6E,6F,6G-Heptakis-O-[(1,1-dimethylethyl)dimethylsilyl]-2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G-tetradeca-O-ethyl-β-cyclodextrin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)





